(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Description
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. This compound features a hydroxylmethyl group at position 2 and a fluorine atom at position 5 of the fused bicyclic structure. Its synthesis often involves nucleophilic aromatic substitution reactions under basic conditions, with tert-butanol preferred over methanol to minimize competing intermolecular reactions and enhance yields of tetracyclic derivatives .
Properties
IUPAC Name |
(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPKLUYRZNUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704456 | |
| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878197-92-3 | |
| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Another method involves the dehydration of formamides to isocyanides, which is tolerant of unprotected hydroxyl functional groups .
Industrial Production Methods
Industrial production of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Reduction: 5-Fluoroimidazo[1,2-a]pyridine-2-methanol
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally related imidazo[1,2-a]pyridine methanol derivatives differ in substituent type, position, and electronic properties. Key analogues include:
Key Structural Insights :
- Fluorine at position 5 improves electronic effects without significant steric hindrance .
- Methyl/Methoxy Groups : Methyl groups (e.g., 7-CH3) improve metabolic stability, while methoxy groups introduce hydrogen-bonding capabilities .
- Crystal Packing: In (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, intramolecular hydrogen bonds (C6–H6···O1, O1–H1···N1) and π-π stacking stabilize the crystal lattice, a feature likely shared among analogues .
Biological Activity
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C₈H₇FN₂O
- Molecular Weight : 166.15 g/mol
- CAS Number : 878197-92-3
The compound features a fused imidazo-pyridine ring system with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. This unique structure imparts distinct electronic properties that enhance its biological activity.
Antimicrobial Activity
(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine, including (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol, possess antiviral properties. For example, compounds derived from this scaffold have been screened for anti-HIV activity, with some exhibiting low IC50 values (e.g., 0.18 mM) and high selectivity indices, indicating their potential as antiviral therapeutics .
Anticancer Properties
The anticancer potential of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is another area of active research. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to interact with multiple cellular targets enhances its efficacy against different cancer types.
The biological activity of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is primarily attributed to its ability to undergo intramolecular nucleophilic aromatic substitution under basic conditions. This reaction leads to the formation of various derivatives that can target specific biochemical pathways.
Biochemical Pathways Affected
The compound influences several key pathways:
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.
- Apoptosis Pathways : Activates apoptotic signaling cascades.
- Metabolic Pathways : Disrupts metabolic processes in pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | C₈H₇FN₂O | Fluorine at the 5-position enhances stability and binding affinity |
| (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol | C₉H₉N₂O | Methyl group instead of fluorine; potentially different biological properties |
| (4-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol | C₈H₇FN₂O | Fluorine at a different position alters interaction with biological targets |
The presence of fluorine significantly influences the compound's stability and interaction with biological targets compared to its non-fluorinated analogues .
Case Studies and Research Findings
Several studies have highlighted the efficacy of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol in various applications:
- Antiviral Screening : A study reported that derivatives showed promising anti-HIV activity with selectivity indices indicating low toxicity to host cells .
- Anticancer Research : Research indicated that compounds from this class could induce apoptosis in breast cancer cell lines through caspase activation .
- Synthesis and Yield Improvements : Recent advancements in synthetic methodologies have improved the yield of this compound's derivatives, enhancing its availability for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
